![molecular formula C6H6N4S B14292152 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione CAS No. 114808-97-8](/img/structure/B14292152.png)
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione can be achieved through several synthetic routes. One common method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones using sodium borohydride (NaBH4) in the presence of vanadium pentoxide (V2O5) at room temperature . This reaction yields the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of thiazolopyrimidine derivatives using NaBH4 and V2O5.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium borohydride (NaBH4), vanadium pentoxide (V2O5), and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets and interfere with their normal function, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione include:
Thiazolopyrimidines: These compounds have a similar core structure and exhibit various biological activities.
Pyrazolopyrimidines: These compounds also share structural similarities and have been studied for their potential as kinase inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities compared to other triazolopyrimidine derivatives. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
CAS No. |
114808-97-8 |
|---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
7-methyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione |
InChI |
InChI=1S/C6H6N4S/c1-4-2-3-10-5(7-4)8-9-6(10)11/h2-3H,1H3,(H,9,11) |
InChI Key |
FROMYANVFTXQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=S)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



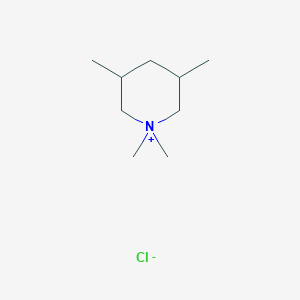
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

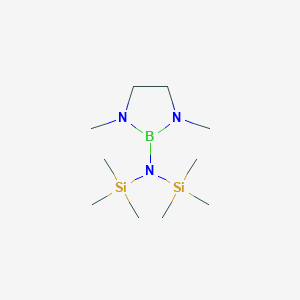
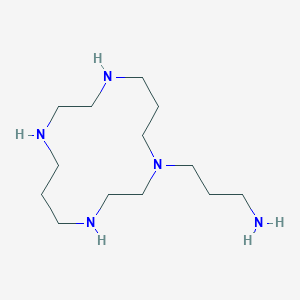
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
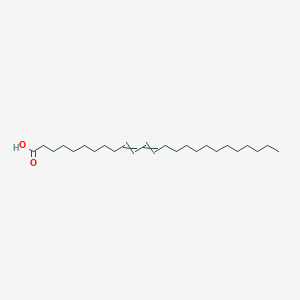
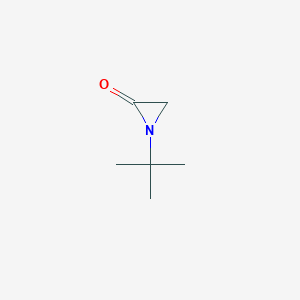

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
